molecular formula C28H24N4O5S2 B4620644 N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide

Cat. No.: B4620644
M. Wt: 560.6 g/mol
InChI Key: PHDRTCAHUIUZFG-UHFFFAOYSA-N
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Description

N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C28H24N4O5S2 and its molecular weight is 560.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 560.11881223 g/mol and the complexity rating of the compound is 898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetic Optimization

Researchers have explored the structural optimization of endothelin receptor antagonists, leading to analogues like N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-oxazolyl)[1,1′-biphenyl]-2-sulfonylamide, to enhance metabolic stability and reduce oxidative biotransformation. This optimization process involves detailed pharmacokinetic studies to ensure that new compounds maintain their potency while exhibiting favorable absorption, distribution, metabolism, and excretion (ADME) properties. Such studies demonstrate the critical role of minor molecular changes in dramatically altering the pharmacokinetic profile of closely related compounds, emphasizing the importance of targeted modifications to achieve desired therapeutic outcomes (Humphreys et al., 2003).

Antimicrobial and Antitumor Activity

The compound's derivatives have been investigated for their antimicrobial and antitumor activities. For instance, sulfonamide derivatives have shown promising in vitro antimalarial activity and were characterized for their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. These studies highlight the potential of such compounds in developing new treatments for infectious diseases, including COVID-19, by utilizing computational calculations and molecular docking studies to predict efficacy and selectivity against various pathogens (Fahim & Ismael, 2021). Furthermore, novel benzothiazole derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity, showcasing the compound's versatility in generating potent cancer-fighting agents (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Activity

Complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, revealing significant potential in combating oxidative stress. These findings suggest applications in preventing or treating diseases associated with oxidative damage, further expanding the therapeutic scope of the compound's derivatives (Chkirate et al., 2019).

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O5S2/c1-18-19(2)31-37-27(18)32-39(34,35)23-15-13-22(14-16-23)29-24(33)17-38-28-30-25(20-9-5-3-6-10-20)26(36-28)21-11-7-4-8-12-21/h3-16,32H,17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDRTCAHUIUZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.